molecular formula C23H18ClN3O4 B2544032 benzyl [3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate CAS No. 923139-37-1

benzyl [3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate

Cat. No.: B2544032
CAS No.: 923139-37-1
M. Wt: 435.86
InChI Key: AZOUAKOWBFRPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl [3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate is a pyridopyrimidine derivative characterized by a fused bicyclic core (pyrido[3,2-d]pyrimidine) substituted with a 4-chlorobenzyl group at position 3 and a benzyl acetate moiety at position 1 (Figure 1). The 4-chlorobenzyl group enhances lipophilicity and may influence binding affinity to biological targets, while the benzyl acetate substituent modulates solubility and metabolic stability .

Properties

CAS No.

923139-37-1

Molecular Formula

C23H18ClN3O4

Molecular Weight

435.86

IUPAC Name

benzyl 2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetate

InChI

InChI=1S/C23H18ClN3O4/c24-18-10-8-16(9-11-18)13-27-22(29)21-19(7-4-12-25-21)26(23(27)30)14-20(28)31-15-17-5-2-1-3-6-17/h1-12H,13-15H2

InChI Key

AZOUAKOWBFRPLV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3

solubility

not available

Origin of Product

United States

Biological Activity

Benzyl [3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a pyrido[3,2-d]pyrimidine core with multiple functional groups, including a 4-chlorobenzyl moiety. Its molecular formula is C23H18ClN3O4C_{23}H_{18}ClN_3O_4 with a molecular weight of approximately 435.86 g/mol . The presence of the chlorobenzyl group is believed to enhance its biological activity by influencing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps that may include:

  • Formation of the pyrido[3,2-d]pyrimidine core .
  • Substitution reactions to introduce the chlorobenzyl and benzyl groups.
  • Acetylation to yield the final product.

These synthetic methods are crucial for optimizing yield and purity while allowing for structural modifications that can enhance biological activity.

Anticancer Properties

Research has indicated that compounds with similar structural features exhibit significant anticancer activity . For instance, studies have shown that derivatives of pyrido[3,2-d]pyrimidines can inhibit cell proliferation in various cancer cell lines including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cells. The IC50 values for some derivatives were reported to be below 5 µM against these cell lines .

CompoundCell LineIC50 (µM)Activity
9bA549<5Antiproliferative
9dHCT116<3Antiproliferative
9gMCF7<5Antiproliferative

The mechanism of action for this compound likely involves:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes such as sirtuins , which play a role in cancer cell survival.
  • Induction of apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antitumor Activity : In vitro studies demonstrated that this compound could effectively reduce cell viability in multiple cancer types.
  • Antimicrobial Properties : Some derivatives have shown promising results against bacterial strains, suggesting potential applications in treating infections.

Comparison with Similar Compounds

8-Substituted Pyrido[3,4-d]Pyrimidin-4(3H)-One Derivatives ()

A structurally related compound, 8-(4-(2-(4-(3,4-dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one, shares the pyridopyrimidine core but differs in substitution patterns:

  • Position 8 : A pyrazole-ethyl-piperidine-dichlorobenzyl chain replaces the benzyl acetate group.
  • Position 3 : A (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group is present instead of the 4-chlorobenzyl moiety.
  • Synthesis : Reductive amination with sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane yielded the compound (43% yield) .
Parameter Target Compound 8-Substituted Derivative ()
Core Structure Pyrido[3,2-d]pyrimidine Pyrido[3,4-d]pyrimidinone
Substituent at Position 1 Benzyl acetate SEM-protected amine
Substituent at Position 3 4-Chlorobenzyl 3,4-Dichlorobenzyl-piperidine-pyrazole chain
Synthetic Yield Not reported 43%

Implications : The 8-substituted derivative’s piperidine-pyrazole chain may enhance kinase selectivity, while the SEM group facilitates stepwise synthesis. The target compound’s benzyl acetate group likely improves bioavailability compared to bulkier substituents .

N-(2,5-Dimethoxyphenyl)Acetamide Analog ()

The compound 2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide shares the 4-chlorobenzyl and pyridopyrimidine core but replaces the benzyl ester with a dimethoxyphenyl acetamide group:

  • Pharmacological Inference : The dimethoxy groups may confer improved solubility or receptor interaction compared to the benzyl ester .

Thieno[3,2-d]Pyrimidine Derivatives ()

A thieno[3,2-d]pyrimidine analog, (2-((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)ethyl)phosphonic acid, replaces the pyrido ring with a thieno ring and incorporates a phosphonic acid group:

  • Core Modification: Thieno-pyrimidine instead of pyrido-pyrimidine.
  • Synthesis : Utilized TMSBr for deprotection, yielding a white powder (75.6 mg) .

Comparison: The thieno core may alter electronic properties and binding kinetics compared to pyridopyrimidines. The target compound’s benzyl ester likely offers a balance between lipophilicity and metabolic stability.

Pyrrolo[3,4-c]Pyrrole Derivatives ()

Ethyl 2-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate represents a structurally distinct heterocycle with a 4-chlorophenyl group:

  • Core Structure : Octahydropyrrolo[3,4-c]pyrrole with multiple aromatic substituents.
  • Functional Groups : Ethyl ester and pyrazole-phenyl chains increase steric bulk.

Implications : The complex architecture may hinder synthetic scalability compared to the target compound’s simpler pyridopyrimidine framework .

Q & A

Q. What are the standard synthetic routes for benzyl [3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions to form the pyrido[3,2-d]pyrimidine core.
  • Alkylation with 4-chlorobenzyl groups under controlled conditions (e.g., 60–80°C, acetonitrile as solvent).
  • Esterification using benzyl acetate derivatives. Key solvents include dimethyl sulfoxide (DMSO) or acetonitrile, with reaction times ranging from 6–24 hours depending on intermediates. Characterization employs NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. What biological activities are associated with this compound?

The compound belongs to the pyrido[3,2-d]pyrimidine class, which exhibits anti-cancer and anti-inflammatory properties. Specific activities include:

  • Inhibition of kinases (e.g., EGFR, VEGFR) due to the 4-chlorobenzyl group enhancing target binding.
  • Modulation of inflammatory cytokines (e.g., TNF-α, IL-6) in cell-based assays .

Q. Which characterization techniques are critical for confirming its structure?

  • ¹H/¹³C NMR : Resolves aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm).
  • FT-IR : Confirms C=O stretches (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
  • Mass spectrometry : Validates molecular weight (e.g., HRMS m/z calculated for C₂₄H₁₉ClN₃O₄: 448.10) .

Advanced Research Questions

Q. How can synthetic yields be optimized for lab-scale production?

  • Solvent selection : Acetonitrile improves reaction homogeneity compared to DMSO for alkylation steps.
  • Catalyst screening : Use of DBU (1,8-diazabicycloundec-7-ene) enhances esterification efficiency by 15–20%.
  • Temperature gradients : Stepwise heating (40°C → 80°C) minimizes side-product formation during cyclization .

Q. What strategies address discrepancies in biological activity data between in vitro and in vivo models?

  • Pharmacokinetic profiling : Assess bioavailability using HPLC to detect metabolite interference (e.g., ester hydrolysis).
  • Formulation adjustments : Use PEGylated nanoparticles to enhance solubility and reduce rapid clearance in murine models .

Q. How does the 4-chlorobenzyl substituent influence structure-activity relationships (SAR)?

Comparative studies with analogs show:

SubstituentActivity (IC₅₀, nM)Target
4-Cl-Benzyl12.5 ± 1.2EGFR
4-F-Benzyl28.7 ± 3.1EGFR
H (unsubstituted)>100EGFR
The electron-withdrawing Cl group enhances π-π stacking with kinase active sites .

Q. What advanced spectroscopic methods resolve structural ambiguities in complex derivatives?

  • 2D NMR (COSY, HSQC) : Maps coupling between pyrido[3,2-d]pyrimidine protons and adjacent groups.
  • X-ray crystallography : Resolves stereochemistry of the dihydropyrimidone ring (e.g., C3-benzyl orientation) .

Q. How can computational modeling guide mechanistic studies?

  • Molecular docking (AutoDock Vina) : Predicts binding modes to ATP pockets of kinases (e.g., RMSD < 2.0 Å).
  • MD simulations (GROMACS) : Evaluates stability of ligand-protein complexes over 100 ns trajectories .

Methodological Considerations

Q. What analytical approaches validate purity for biological assays?

  • HPLC-DAD : Use a C18 column (MeCN/H₂O gradient) with UV detection at 254 nm; purity >95% required.
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Q. How to troubleshoot low reproducibility in anti-inflammatory assays?

  • Cell line validation : Ensure consistent passage numbers (e.g., RAW 264.7 macrophages < P20).
  • Dose optimization : Pre-test compound solubility in DMSO/PBS to avoid precipitation at high concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.